molecular formula C15H10N2O B14229043 Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- CAS No. 757188-66-2

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-

Katalognummer: B14229043
CAS-Nummer: 757188-66-2
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: NOKOAOIKCQSYEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by a fused ring system that includes a pyrrole and a pyrrolizine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pyrrolo[2,3-b]pyridine derivatives
  • Pyrrolo[3,2-b]pyrrole-1,4-diones
  • Pyrrolo[2,3-b]pyridine derivatives

Uniqueness

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- stands out due to its unique fused ring system and the presence of a phenyl group

Eigenschaften

CAS-Nummer

757188-66-2

Molekularformel

C15H10N2O

Molekulargewicht

234.25 g/mol

IUPAC-Name

3-phenyl-1H-pyrrolo[2,3-b]pyrrolizin-8-one

InChI

InChI=1S/C15H10N2O/c18-15-12-7-4-8-17(12)14-11(9-16-13(14)15)10-5-2-1-3-6-10/h1-9,16H

InChI-Schlüssel

NOKOAOIKCQSYEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CNC3=C2N4C=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.